Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-phenyl-

Description

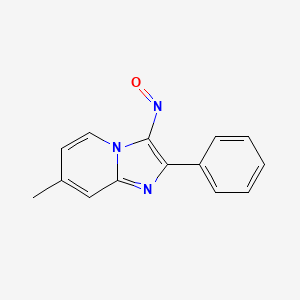

Imidazo[1,2-a]pyridine is a bicyclic heterocyclic scaffold with broad applications in medicinal chemistry, materials science, and catalysis. The compound 7-methyl-3-nitroso-2-phenyl-imidazo[1,2-a]pyridine features:

- 7-methyl group: Enhances lipophilicity and modulates electronic effects.

- 2-phenyl group: Provides steric bulk and π-stacking capabilities.

Properties

IUPAC Name |

7-methyl-3-nitroso-2-phenylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-7-8-17-12(9-10)15-13(14(17)16-18)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXJKMUOAGHTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)N=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237566 | |

| Record name | Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89185-35-3 | |

| Record name | 7-Methyl-3-nitroso-2-phenylimidazo(1,2-a)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089185353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC369060 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHYL-3-NITROSO-2-PHENYLIMIDAZO(1,2-A)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PF902SR05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation of 2-Aminopyridines with α-Haloacetophenones

This classical method involves the reaction of 7-methyl-2-aminopyridine with a substituted α-haloacetophenone (e.g., 2-bromoacetophenone). Key steps include:

-

Condensation : Nucleophilic attack of the amino group on the α-haloacetophenone, forming an intermediate imine.

-

Cyclization : Intramolecular elimination of HX (e.g., HBr) to form the imidazo[1,2-a]pyridine ring.

Example Protocol :

| Reagent/Step | Conditions | Yield | Source |

|---|---|---|---|

| 7-Methyl-2-aminopyridine + 2-bromoacetophenone | EtOH, reflux, 18–24 h | 60–75% |

This method is widely used but requires optimization to minimize side reactions.

Alkyne-Mediated Cycloisomerization

A greener approach employs copper catalysis to construct the core. The reaction involves:

-

Condensation : Reaction of 7-methyl-2-aminopyridine with aromatic aldehydes (e.g., benzaldehyde).

-

Cycloisomerization : Addition of ethyl propiolate (alkyne) under CuSO₄/Na ascorbate catalysis, followed by 1,3-hydride shift to form the imidazo[1,2-a]pyridine.

Key Advantages :

Experimental Data :

| Alkyne/Aldehyde | Catalyst System | Time (h) | Yield |

|---|---|---|---|

| Phenylacetylene + benzaldehyde | CuSO₄ (10%), Na ascorbate (20%) | 6–16 | 70–87% |

Nitrosation at Position 3

The nitroso group at C3 is introduced via direct nitrosation or post-functionalization. Three methods dominate:

Sodium Nitrite (NaNO₂) in Acetic Acid

Traditional nitrosation employs NaNO₂ in acidic conditions. The reaction proceeds via electrophilic substitution at the electron-rich C3 position.

Procedure :

-

Nitrosation : Stir 7-methyl-2-phenylimidazo[1,2-a]pyridine with NaNO₂ in AcOH at 0–5°C.

-

Workup : Quench with water, filter, and purify via column chromatography.

Limitations :

AgNO₃/K₂S₂O₈ Oxidative System

A transition-metal-free protocol using AgNO₃ and K₂S₂O₈ enables nitrosation at 80°C.

Reaction Conditions :

| Substrate | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 1,2-DCE | 80 | 7–9 | 65–90% |

Mechanism :

NaNO₂/K₂S₂O₈ at Room Temperature

A scalable, mild method uses NaNO₂ and K₂S₂O₈ under ambient conditions.

Key Features :

-

Solvent : Ethanol or dichloroethane.

-

Catalyst-Free : Avoids transition metals.

Comparative Nitrosation Methods :

| Method | Reagents | Temp (°C) | Yield | Scalability |

|---|---|---|---|---|

| NaNO₂/AcOH | NaNO₂, AcOH | 0–5 | 50–65% | Low |

| AgNO₃/K₂S₂O₈ | AgNO₃, K₂S₂O₈ | 80 | 65–90% | Moderate |

| NaNO₂/K₂S₂O₈ | NaNO₂, K₂S₂O₈ | 25 | 70–85% | High |

Full Synthesis Workflow

Stepwise Protocol

-

Core Synthesis :

-

Nitrosation :

Gram-Scale Example

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Core Synthesis | 7-Methyl-2-aminopyridine, phenylacetylene, CuSO₄, Na ascorbate, 50°C, 6 h | 80% |

| Nitrosation | NaNO₂ (2 equiv), K₂S₂O₈ (2 equiv), EtOH, 25°C, 30 min | 85% |

Challenges and Optimization

Regioselectivity in Nitrosation

The C3 position is preferred due to electron density from the pyridine ring. However, competing nitrosation at C5 or C6 may occur. Strategies to mitigate:

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-phenyl- undergoes various types of chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amine derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating or the use of catalysts .

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 237.26 g/mol. Its structure is characterized by a fused imidazole and pyridine ring system with a nitroso group and a phenyl substituent, which contributes to its biological activity and chemical reactivity .

Anticancer Activity

One of the most significant applications of imidazo(1,2-a)pyridine derivatives is in cancer treatment. Research indicates that these compounds can act as DNA poisons, leading to nuclear DNA damage and inducing mutagenesis in various cell types. For instance, studies have shown that certain derivatives exhibit selective toxicity towards cancer cells by disrupting mitochondrial function or targeting essential cellular processes .

Case Study:

A study demonstrated that the 3-nitroso derivative of imidazo(1,2-a)pyridine compromised mitochondrial integrity in yeast models, suggesting potential pathways for targeting cancer cells that rely on mitochondrial respiration .

| Compound | Mechanism of Action | Target Organelles |

|---|---|---|

| 2-Phenyl-3-nitroso-imidazo(1,2-a)pyridine | DNA damage and mutagenesis | Nuclear DNA |

| 7-Methyl-3-nitroso-2-phenyl-imidazo(1,2-a)pyridine | Mitochondrial disruption | Mitochondria |

Antimicrobial Properties

Imidazo(1,2-a)pyridine derivatives have also been investigated for their antimicrobial properties. Their ability to inhibit bacterial growth has been attributed to their interaction with microbial cell membranes and potential disruption of metabolic pathways.

Case Study:

Research has indicated that certain imidazo(1,2-a)pyridine compounds exhibit significant antibacterial activity against various strains of bacteria, making them candidates for developing new antimicrobial agents .

Corrosion Inhibition

Another notable application is in corrosion inhibition. The compound has been studied for its effectiveness in preventing corrosion of metals in acidic environments. It acts by forming a protective layer on the metal surface, thereby reducing the rate of corrosion.

Case Study:

A study focused on the inhibitive effect of 2-phenyl-3-nitroso-imidazo(1,2-a)pyridine on carbon steel in hydrochloric acid solutions showed promising results, indicating its potential use in industrial applications where metal protection is critical .

Structure-Activity Relationship Studies

The structural complexity of imidazo(1,2-a)pyridine derivatives allows for extensive structure-activity relationship (SAR) studies. Subtle modifications to the molecular structure can lead to significant changes in biological activity.

Key Findings:

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-phenyl- involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, it may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. The nitroso group can also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Substituent Analysis at Key Positions

Table 1: Substituent Effects on Imidazo[1,2-a]pyridine Derivatives

Key Observations:

- Position 2 : Aromatic substituents (phenyl, naphthyl, 4-methylphenyl) improve π-π interactions, while electron-withdrawing groups (e.g., 4-chlorophenyl ) may enhance electrophilic reactivity.

- Position 3 : The nitroso group in the target compound distinguishes it from carbaldehyde (), methyl (), or arylated derivatives (). Nitroso groups are redox-active but may reduce stability compared to methyl or carbaldehyde.

- Position 7 : Methoxy () increases electron density compared to methyl, influencing solubility and electronic properties.

Stability and Reactivity

Biological Activity

Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-phenyl- (CAS Number: 89185-35-3), is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H11N3O

- Molecular Weight : 237.26 g/mol

- Density : 1.25 g/cm³

- LogP : 3.71

Synthesis

The synthesis of imidazo(1,2-a)pyridine derivatives typically involves the condensation of 2-aminopyridine with various aldehydes or alkenes. The nitroso derivative can be synthesized through selective nitrosation reactions, often yielding significant quantities under optimized conditions .

Biological Activities

Imidazo(1,2-a)pyridine derivatives are known for their wide range of biological activities:

- Antimicrobial Activity : These compounds may inhibit bacterial cell wall synthesis or DNA replication, leading to their potential use as antimicrobial agents.

- Anticancer Properties : Research indicates that imidazo(1,2-a)pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) that induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of these compounds, suggesting their potential as therapeutic agents in inflammatory diseases .

- Anticonvulsant and Analgesic Activities : The derivatives have been investigated for their potential in treating seizures and pain management due to their interaction with neurotransmitter systems .

The biological activity of imidazo(1,2-a)pyridine compounds is primarily attributed to their ability to interact with specific molecular targets:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in critical biochemical pathways.

- Receptor Modulation : These compounds can modulate receptor activity, influencing neurotransmission and other physiological processes.

- Redox Reactions : The presence of the nitroso group allows for participation in redox reactions, contributing to the generation of ROS that can damage cellular components and induce cell death .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of imidazo(1,2-a)pyridine derivatives on human breast cancer cells (MCF-7). The results demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds induced apoptosis through ROS generation and mitochondrial dysfunction .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains, including E. coli and S. aureus. The findings revealed that several compounds displayed potent antibacterial activity with minimum inhibitory concentrations (MIC) below 10 µM, suggesting their potential as novel antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(2-pyridinyl) | C13H10N4O | Contains a pyridinyl group instead of phenyl |

| Imidazo(1,2-a)pyridine, 7-methyl-3-nitroso-2-(thienyl) | C14H11N3O | Has a thienyl substituent which may alter biological activity |

| Imidazo(1,2-a)pyridine derivatives (various) | Varies | Different substitutions lead to diverse pharmacological profiles |

Q & A

Q. What are the foundational synthetic routes for preparing imidazo[1,2-a]pyridine derivatives, and how do reaction conditions influence yield and purity?

Imidazo[1,2-a]pyridine derivatives are typically synthesized via condensation reactions between α-haloketones and 2-aminopyridines, cyclization processes, or multicomponent reactions. For example, solvent-free conditions with Na₂CO₃ as a base can yield high-purity products by minimizing side reactions . Traditional metal-catalyzed methods (e.g., Pd/Cu systems) offer moderate yields but require organic solvents, whereas metal-free aqueous synthesis aligns with green chemistry principles, achieving higher yields (up to 85%) under ambient conditions . Characterization via NMR and FT-IR is critical to confirm regioselectivity and nitroso group placement .

Q. How can researchers optimize the characterization of 7-methyl-3-nitroso-2-phenylimidazo[1,2-a]pyridine to resolve structural ambiguities?

Advanced spectroscopic techniques are essential:

- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl at C7, nitroso at C3) and confirm aromatic proton environments.

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., C₁₄H₁₂N₃O⁺ requires m/z 238.0975) and detect fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as seen in related imidazopyridine derivatives (CCDC ref: 1426925) .

Q. What are the common biological assays used to evaluate imidazo[1,2-a]pyridine derivatives, and how do structural modifications affect activity?

Standard assays include:

- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains.

- Anti-inflammatory : COX-2 inhibition assays.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Substituents like nitroso groups enhance electrophilicity, potentially improving binding to biological targets, while methyl groups may influence lipophilicity and bioavailability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of 7-methyl-3-nitroso-2-phenylimidazo[1,2-a]pyridine derivatives with tailored properties?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, nitroso groups increase electron-withdrawing effects, stabilizing charge-transfer interactions. Molecular docking with proteins (e.g., EGFR kinase) identifies binding motifs, enabling rational modifications to improve affinity . Recent studies on imidazodipyridines demonstrate the utility of hybrid quantum mechanics/molecular mechanics (QM/MM) for modeling reaction pathways .

Q. What strategies address contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?

Discrepancies often arise from variations in assay protocols or impurities. To mitigate:

- Reproducibility : Standardize assay conditions (e.g., solvent, concentration).

- Structural verification : Use high-purity samples (>95% by HPLC) and cross-validate with crystallographic data.

- Meta-analysis : Compare datasets from PubChem or ChEMBL to identify trends (e.g., trifluoromethyl groups correlate with enhanced antiviral activity) .

Q. How can researchers leverage green chemistry principles to improve the scalability of imidazo[1,2-a]pyridine synthesis?

Metal-free aqueous synthesis reduces environmental impact and costs. For instance, a one-pot multicomponent reaction in water at 80°C achieves 78% yield for analogous compounds . Solvent-free mechanochemical grinding (e.g., ball milling) also shortens reaction times and avoids toxic byproducts .

Methodological Challenges and Solutions

Q. What are the limitations of Friedel-Crafts acylation for functionalizing imidazo[1,2-a]pyridines, and how can they be overcome?

Traditional Friedel-Crafts reactions often produce regioisomeric mixtures. A selective C-3 acylation method using AlCl₃ as a Lewis acid achieves >90% regioselectivity by stabilizing the transition state through π-π interactions. Optimized conditions (1.2 equiv acyl chloride, 0°C, 4h) minimize overacylation .

Q. How do researchers balance synthetic efficiency with structural complexity when designing imidazo[1,2-a]pyridine libraries?

Parallel synthesis using automated liquid handlers enables rapid screening of substituent effects. For example, varying aryl groups at C2 (e.g., phenyl vs. 4-methylphenyl) while keeping the nitroso group constant reveals structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.